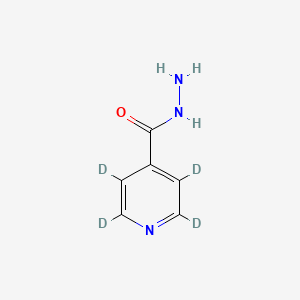

Isoniazid-d4

Overview

Description

Isoniazid, also known as isonicotinic acid hydrazide (INH), is an antibiotic used for the treatment of tuberculosis . It is often used with other drugs to treat tuberculosis (TB) or for latent tuberculosis infection . Isoniazid is a highly specific agent, ineffective against other microorganisms .

Synthesis Analysis

A series of isoniazid–pyrimidine conjugates were synthesized in good yields and evaluated for antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis . Another study reported the synthesis of two novel pharmaceutical co-crystals INHGA and PGA in a 2:1 ratio using two first-line anti-tubercular drugs isoniazid and pyrazinamide with pentanedioic (glutaric) acid as co-crystal former .Chemical Reactions Analysis

Isoniazid is a prodrug and must be activated by bacterial catalase. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall . A study proposed a targeted metabolomics strategy using isoniazid derivatization combined with LC-MS/MS to simultaneously quantify 39 carboxyl-containing metabolites (CCMs) of 5 different types .Scientific Research Applications

Electrochemical Detection and Analysis Isoniazid's electrochemical behavior has been explored for its estimation in bulk form, tablets, and biological fluids, employing techniques such as square-wave adsorptive stripping voltammetry. This method, developed for trace determination of isoniazid at the hanging mercury drop electrode, showcases its analytical application in pharmaceutical and biomedical analysis, with potential relevance for studying isoniazid-d4 as an internal standard or in similar analytical settings (Ghoneim, El-Baradie, & Tawfik, 2003).

Pharmacokinetic and Therapeutic Drug Monitoring The quantification of isoniazid, along with other antitubercular drugs in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), illustrates the application of this compound in therapeutic drug monitoring and pharmacokinetic studies. This method facilitates the simultaneous determination of these drugs in human serum, supporting their monitoring and pharmacokinetic analysis in clinical settings (Sturkenboom et al., 2015).

Understanding Drug Mechanism and Resistance Research into the mechanism of action of isoniazid and the emergence of drug resistance highlights its role in inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis. Identifying the primary targets of isoniazid action, such as the InhA enzyme, and understanding resistance mechanisms, significantly contribute to the development of new therapeutic strategies and the study of this compound in resistance mechanism elucidation (Vilchèze et al., 2006).

Metabolic Pathways and Drug Metabolites Investigations into the metabolic by-products and potentially toxic intermediates of isoniazid therapy have led to the identification of novel metabolites, such as 4-isonicotinoylnicotinamide. This research provides insights into the metabolic pathways of isoniazid and its interaction with the host, which are crucial for understanding the drug's pharmacology and toxicology. Such studies can benefit from the use of this compound as a reference compound to accurately trace the metabolic fate of isoniazid in the body (Mahapatra et al., 2012).

Development of Analytical Methods The development of sensitive and robust analytical methods for isoniazid quantification in biological samples, employing advanced techniques like cation-selective exhaustive injection–sweeping–micellar electrokinetic chromatography, demonstrates the role of this compound in enhancing analytical methodologies. Such methods offer high sensitivity and specificity for isoniazid detection, critical for therapeutic drug monitoring and clinical research, with this compound potentially serving as a precise internal standard (Tsai et al., 2011).

Mechanism of Action

Target of Action

Isoniazid-d4, a deuterated form of Isoniazid, is primarily active against organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . The antimicrobial activity of this compound is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis , which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of mycolic acids, an essential component of the bacterial cell wall . By inhibiting mycolic acid synthesis, this compound interferes with cell wall synthesis, leading to a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .

Pharmacokinetics

For its parent compound isoniazid, the estimated absorption rate constant (k a ), oral clearance (cl/f), and apparent volume of distribution (v 2 /f) were reported as 394 ± 044 h −1, 182 ± 245 L⋅h −1, and 568 ± 553 L, respectively . The NAT2 genotypes had different effects on the CL/F and F M .

Result of Action

The result of this compound action is the inhibition of the growth of Mycobacterium species, specifically M. tuberculosis, M. bovis and M. kansasii . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Isoniazid-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The drug’s antimicrobial activity is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis . This interaction disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism . It is active against both intracellular and extracellular Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .

Temporal Effects in Laboratory Settings

It is known that the organism is most susceptible to this compound during its logarithmic phase of growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a mouse model of pellagra-related nausea induced by feeding mice a low-niacin diet and administering this compound, it was observed that the drug induced pica in mice fed a low-niacin diet .

Metabolic Pathways

This compound is involved in several metabolic pathways. Enzymatic acylation of this compound by N-arylaminoacetyl transferases (NATs) reduces the therapeutic effectiveness of the drug . This acetylation represents a major metabolic pathway for this compound in human beings .

Properties

IUPAC Name |

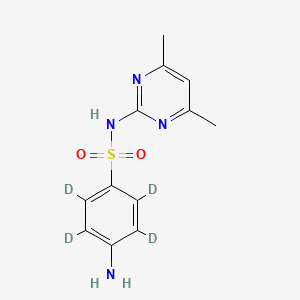

2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXWMOHMRWLFEY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)NN)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662042 | |

| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774596-24-6 | |

| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: Why is Isoniazid-d4 used as an internal standard for Isoniazid quantification in this study?

A: this compound, a deuterated form of Isoniazid, serves as an ideal internal standard due to its similar chemical behavior to the analyte (Isoniazid) during sample preparation and analysis. Using a stable isotope-labeled analog like this compound helps correct for variability in extraction efficiency, ionization suppression, and other factors that can impact accurate quantification. [] This leads to more reliable and precise measurements of Isoniazid concentrations in serum samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)